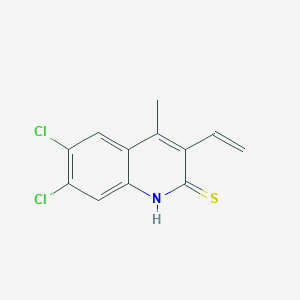
6,7-Dichloro-3-ethenyl-4-methylquinoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-3-ethenyl-4-methylquinoline-2(1H)-thione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-ethenyl-4-methylquinoline-2(1H)-thione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with commercially available quinoline derivatives.
Chlorination: Introduction of chlorine atoms at the 6 and 7 positions using reagents like thionyl chloride or phosphorus pentachloride.
Ethenylation: Introduction of the ethenyl group at the 3 position through a Heck reaction or similar coupling reaction.
Methylation: Introduction of the methyl group at the 4 position using methylating agents like methyl iodide.
Thionation: Conversion of the carbonyl group to a thione group using reagents like Lawesson’s reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-3-ethenyl-4-methylquinoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chlorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
6,7-Dichloro-3-ethenyl-4-methylquinoline-2(1H)-thione may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible applications in drug discovery and development, particularly for its potential antimicrobial or anticancer properties.
Industry: Use in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-3-ethenyl-4-methylquinoline-2(1H)-thione would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoline: Lacks the ethenyl and thione groups.
3-Ethenyl-4-methylquinoline: Lacks the chlorine and thione groups.
4-Methylquinoline-2-thione: Lacks the chlorine and ethenyl groups.
Uniqueness
6,7-Dichloro-3-ethenyl-4-methylquinoline-2(1H)-thione is unique due to the combination of chlorine, ethenyl, methyl, and thione groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62452-31-7 |
|---|---|
Molecular Formula |
C12H9Cl2NS |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
6,7-dichloro-3-ethenyl-4-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H9Cl2NS/c1-3-7-6(2)8-4-9(13)10(14)5-11(8)15-12(7)16/h3-5H,1H2,2H3,(H,15,16) |
InChI Key |
RDUBVUAKOKYVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)NC2=CC(=C(C=C12)Cl)Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















